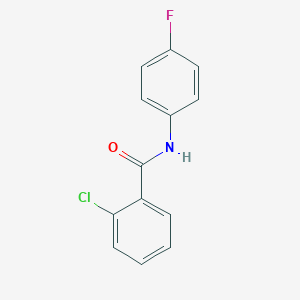
6-Méthyl-2,4-pyrimidinediamine
Vue d'ensemble
Description
“6-Methyl-2,4-pyrimidinediamine” is a chemical compound with the molecular formula C5H8N4 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
A study has reported the design and synthesis of a new series of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer . The compound 12a, which possessed good inhibitory potency against ALK wt and HDAC1, exhibited stronger antiproliferative activity than Ceritinib on ALK positive cancer cell lines .
Molecular Structure Analysis
The molecular structure of “6-Methyl-2,4-pyrimidinediamine” is characterized by a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The methyl group is attached to the 6th position of the pyrimidine ring, and the two amino groups are attached to the 2nd and 4th positions .
Applications De Recherche Scientifique
Industrie pharmaceutique
« 6-Méthyl-2,4-pyrimidinediamine » est un composant essentiel dans la synthèse de plusieurs composés pharmaceutiques. Par exemple, il est utilisé dans la production de Pyrimethamine, un médicament utilisé pour traiter les infections à protozoaires . On le trouve également dans Diaveridine, un agent antimicrobien .
Médecine vétérinaire
Dans le domaine de la médecine vétérinaire, « this compound » est utilisé dans la synthèse de Baquiloprim, un médicament utilisé pour traiter la coccidiose chez les volailles .
Recherche chimique
« this compound » sert de pierre angulaire dans la recherche chimique, en particulier dans la synthèse de nouveaux composés. Par exemple, il est utilisé dans la production de LRE1, un composé ayant des applications potentielles dans la recherche sur le cancer .
Analyse biochimique
En analyse biochimique, « this compound » est utilisé comme étalon de référence. Cela permet de garantir l’exactitude et la fiabilité des résultats expérimentaux .
Fabrication industrielle
« this compound » est utilisé dans la fabrication industrielle de divers produits chimiques. Ses propriétés chimiques uniques en font un composant précieux dans la production de certains types de polymères .
Applications agricoles
En agriculture, « this compound » est utilisé dans la production de certains types de pesticides et d’herbicides .
Mécanisme D'action
Target of Action
The primary target of 6-Methyl-2,4-pyrimidinediamine is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .
Mode of Action
6-Methyl-2,4-pyrimidinediamine interacts with its targets by inhibiting the activity of CDKs . The compound has been shown to have potent inhibitory activities against CDK6 . The most potent compound showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .
Biochemical Pathways
The compound affects the pathways regulated by CDKs, which include cell cycles (CDKs1–6, 11, and 14–18) and transcriptions (CDKs7–13, 19 and 20) . By inhibiting CDKs, the compound can disrupt the normal cell cycle and transcription processes, leading to the inhibition of cell proliferation .
Pharmacokinetics
Similar compounds with a diaminopyrimidine core group have been synthesized and shown to have better bioavailability . These compounds represent a new opportunity for the validation of P2X3-containing receptors as targets for pain .
Result of Action
The result of the action of 6-Methyl-2,4-pyrimidinediamine is the inhibition of cell proliferation. The compound has been shown to have anti-proliferative activities against human breast cancer cells and human gastric cancer cells . The most potent compound showed superior antitumor activities than the positive control palbociclib .
Orientations Futures
The future directions for “6-Methyl-2,4-pyrimidinediamine” could involve further exploration of its potential as a therapeutic agent, particularly in the context of ALK addicted cancer treatment . More research is needed to fully understand its mechanism of action, potential side effects, and efficacy in clinical settings .
Propriétés
IUPAC Name |
6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c1-3-2-4(6)9-5(7)8-3/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERHQNVDSHUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902889 | |
| Record name | NoName_3465 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1791-73-7 | |
| Record name | 1791-73-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




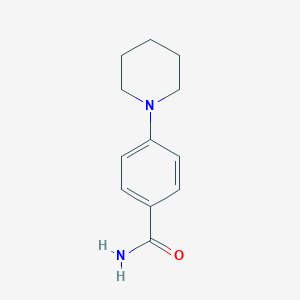
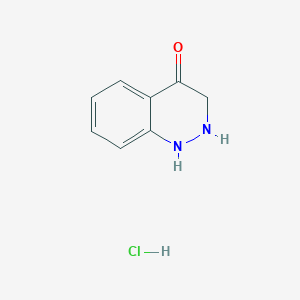
![5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1h-pyrazole-4-carbonitrile](/img/structure/B173875.png)
![3-Methoxy-4-[3-(1-pyrrolidinyl)propoxy]-benzoic acid Hydrochloride](/img/structure/B173878.png)
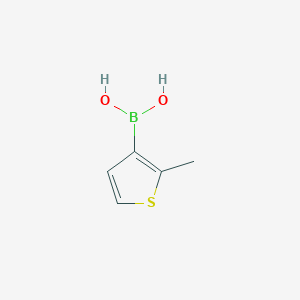



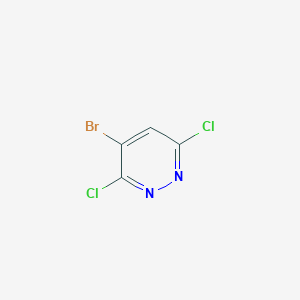
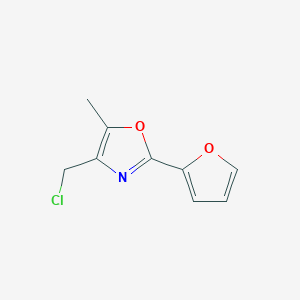
![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
